5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Overview
Description
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide, also known as CTMP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that was first synthesized in 2010 and has gained popularity in recent years due to its potential use in scientific research. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the mechanism of action of these neurotransmitters.
Mechanism of Action
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, which leads to an increase in the extracellular levels of these neurotransmitters. This increase in dopamine and norepinephrine levels results in increased alertness, focus, and motivation. 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide also has a weak affinity for serotonin reuptake transporters, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has been shown to increase heart rate and blood pressure in animal studies, which suggests that it may have cardiovascular effects in humans. It has also been shown to increase locomotor activity and induce stereotypy in rodents, which suggests that it may have potential for abuse.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on dopamine and norepinephrine reuptake are well-established. However, 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide also has several limitations, including its potential for abuse and its cardiovascular effects.
Future Directions
There are several potential future directions for research on 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide. One area of interest is its potential therapeutic applications in the treatment of depression and ADHD. Another area of interest is its potential for abuse and its effects on cardiovascular function. Further research is needed to fully understand the potential benefits and risks of 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide.
Scientific Research Applications
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has been used in several scientific studies to investigate the mechanism of action of dopamine and norepinephrine reuptake inhibitors. It has been shown to increase the extracellular levels of dopamine and norepinephrine in the brain, which suggests that it may have potential therapeutic applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
5-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-18-9-6-8(7-10(19-2)13(9)20-3)16-14(17)11-4-5-12(15)21-11/h4-7H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEYGVVTDGQENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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